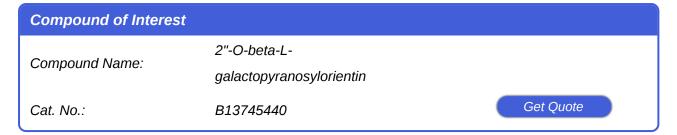


2"-O-beta-L-galactopyranosylorientin: A Flavonoid Glycoside with Therapeutic Potential

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2"-O-beta-L-galactopyranosylorientin is a flavonoid glycoside that has garnered significant interest within the scientific community due to its notable biological activities. As a derivative of orientin, this natural compound exhibits promising anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of 2"-O-beta-L-galactopyranosylorientin, including its chemical properties, biological functions, and the underlying molecular mechanisms of action. Detailed experimental protocols for key assays and a summary of available quantitative data are presented to facilitate further research and drug development efforts.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities.[1] 2"-O-beta-L-galactopyranosylorientin belongs to the flavone C-glycoside subclass and is structurally characterized by a galactose moiety attached to the orientin backbone.[2] This compound has been isolated from various plant sources, including Trollius chinensis and Lophatherum gracile.[2][3]



Recent studies have highlighted the potential of 2"-O-beta-L-galactopyranosylorientin as a therapeutic agent, particularly in the context of inflammatory and neurodegenerative diseases. Its ability to modulate key signaling pathways involved in inflammation and oxidative stress responses makes it a compelling candidate for further investigation and drug development.

Chemical Properties

A thorough understanding of the chemical properties of 2"-O-beta-L-galactopyranosylorientin is fundamental for its application in research and drug development.

Property	Value	Reference	
IUPAC Name	2-(3,4-dihydroxyphenyl)-8-(2- O-β-L-galactopyranosyl-β-D- glucopyranosyl)-5,7-dihydroxy- 4H-1-benzopyran-4-one	[2]	
Synonyms	Orientin 2"-O-β-L-galactoside	[2]	
CAS Number	861691-37-4	[2]	
Molecular Formula	C27H30O16	[2]	
Molecular Weight	610.5 g/mol	[2]	
Appearance	Solid	[2]	
Solubility	Soluble in DMSO	[2]	
SMILES	OC1=CC(O)=C(C(C=C(C2=C C(O)=C(C=C2)O)O3)=O)C3=C 1[C@@]4([H])INVALID-LINK- - CO)O)O">C@@HO[C@H]5O- -INVALID-LINK O)O">C@HCO	[2]	
InChI Key	QQBFHNKJGBCSLG- KLYXJHKJSA-N	[2]	



Biological Activities and Mechanism of Action

2"-O-beta-L-galactopyranosylorientin exhibits a range of biological activities, with its antiinflammatory and neuroprotective effects being the most extensively studied.

Anti-inflammatory Activity

In vitro studies have demonstrated the potent anti-inflammatory properties of 2"-O-beta-L-galactopyranosylorientin. In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, the compound has been shown to decrease the production of key pro-inflammatory mediators.[2]

Quantitative Data on Anti-inflammatory Effects:

Cell Line	Stimulus	Mediator	Concentrati on of 2"-O- beta-L- galactopyra nosylorienti n	Observed Effect	Reference
RAW 264.7	LPS	Nitric Oxide (NO)	"Higher concentration	Inhibition of NO production	[4]
RAW 264.7	LPS	Interleukin-6 (IL-6)	"Higher and lower concentration s"	~50% decrease in production	[4]
RAW 264.7	LPS	Tumor Necrosis Factor-alpha (TNF-α)	"Higher and lower concentration s"	~50% decrease in production	[4]

The anti-inflammatory effects are mediated through the modulation of key signaling pathways:



- NF-κB Signaling Pathway: 2"-O-beta-L-galactopyranosylorientin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[5]
- MAPK (ERK) Signaling Pathway: The compound also attenuates the phosphorylation of Extracellular signal-regulated kinase (ERK), a member of the Mitogen-Activated Protein Kinase (MAPK) family, which is involved in the inflammatory response.[5]

Neuroprotective Activity

Microglial activation is a key contributor to neuroinflammation and subsequent neuronal damage in neurodegenerative diseases. 2"-O-beta-L-galactopyranosylorientin has demonstrated neuroprotective effects by inhibiting microglia-mediated neuroinflammation.[5] In LPS-stimulated BV-2 microglial cells, the compound significantly inhibits the production of nitric oxide and TNF-α.[5]

The neuroprotective mechanism involves:

- Inhibition of Pro-inflammatory Mediators: It markedly inhibits the LPS-induced expression of TNF-α, interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[5]
- Activation of the Nrf2/HO-1 Pathway: 2"-O-beta-L-galactopyranosylorientin decreases LPS-induced reactive oxygen species (ROS) generation, which is associated with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, a critical cellular defense mechanism against oxidative stress.[5]

By suppressing neuroinflammation and oxidative stress, 2"-O-beta-L-galactopyranosylorientin reduces the cytotoxicity of activated microglia towards neuronal cells.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by 2"-O-beta-L-galactopyranosylorientin and a general workflow for its analysis.

Figure 1: Anti-inflammatory signaling pathways modulated by the compound.



Figure 2: Neuroprotective mechanism via the Nrf2/HO-1 pathway.

Figure 3: General experimental workflow for analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 2"-O-beta-L-galactopyranosylorientin.

Cell Culture and Treatment

- Cell Lines: RAW 264.7 (murine macrophages) and BV-2 (murine microglia) are commonly used.
- Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Treatment: Cells are pre-treated with various concentrations of 2"-O-beta-L-galactopyranosylorientin for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 μg/mL) for a designated incubation period (e.g., 18-24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

- Sample Collection: After cell treatment, collect the cell culture supernatant.
- Griess Reagent Preparation: The Griess reagent is a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
- Reaction: Mix equal volumes of the culture supernatant and the Griess reagent in a 96-well plate.
- Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.



- Measurement: Measure the absorbance at 540 nm using a microplate reader.
- Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

TNF- α and IL-6 Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the concentration of TNF- α and IL-6 in the cell culture supernatant.

- Coating: Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight at 4°C.
- Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
- Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.
- Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
- Substrate Development: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.
- Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
- Measurement: Measure the absorbance at 450 nm.
- Quantification: Calculate the cytokine concentration from the standard curve.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins such as iNOS, COX-2, phosphorylated ERK (p-ERK), Nrf2, and HO-1.



- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
- Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

NF-kB Activation Assay (Nuclear Translocation)

This assay determines the translocation of the NF-kB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.

- Nuclear and Cytoplasmic Extraction: Following cell treatment, perform subcellular fractionation to separate the nuclear and cytoplasmic extracts.
- Western Blot Analysis: Perform Western blot analysis on both the nuclear and cytoplasmic fractions using an antibody against the p65 subunit of NF-κB.



 Analysis: An increase in the p65 protein level in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate NF-κB activation. Lamin B1 and β-actin can be used as nuclear and cytoplasmic loading controls, respectively.

Conclusion and Future Directions

2"-O-beta-L-galactopyranosylorientin has emerged as a promising flavonoid glycoside with significant anti-inflammatory and neuroprotective activities. Its ability to modulate the NF-kB, ERK, and Nrf2/HO-1 signaling pathways underscores its potential as a multi-target therapeutic agent for inflammatory and neurodegenerative disorders.

While the current body of research provides a strong foundation, further studies are warranted to fully elucidate its therapeutic potential. Future research should focus on:

- In-depth Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
- In Vivo Efficacy Studies: To validate the in vitro findings in relevant animal models of inflammatory and neurodegenerative diseases.
- Structure-Activity Relationship (SAR) Studies: To identify key structural features responsible for its biological activity and to guide the synthesis of more potent and selective analogs.
- Toxicology Studies: To assess the safety profile of the compound for potential clinical applications.

In conclusion, 2"-O-beta-L-galactopyranosylorientin represents a valuable lead compound for the development of novel therapeutics. The information provided in this technical guide aims to serve as a valuable resource for researchers and drug development professionals in advancing the study of this promising natural product.

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